molecular formula C14H14N2OS B2359963 N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681168-91-2

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2359963
CAS No.: 681168-91-2
M. Wt: 258.34
InChI Key: NHGPNWOCGATKJL-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that features a thiazole ring attached to a tetrahydronaphthalene moiety. Thiazole rings are known for their presence in various biologically active molecules, contributing to their diverse pharmacological properties . The tetrahydronaphthalene structure adds to the compound’s stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 2-aminothiazole with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to the combination of the thiazole ring and the tetrahydronaphthalene moiety. This combination enhances its stability and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-13(16-14-15-7-8-18-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGPNWOCGATKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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